N-[bis(4-chlorophenyl)methyl]-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine
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Overview
Description
N-(4,4’-Dichlorobenzhydryl)-alpha-methyl-3-(trifluoromethyl)phenethylamine is a complex organic compound characterized by the presence of dichlorobenzhydryl and trifluoromethyl groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4’-Dichlorobenzhydryl)-alpha-methyl-3-(trifluoromethyl)phenethylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,4’-dichlorobenzhydryl chloride with alpha-methyl-3-(trifluoromethyl)phenethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,4’-Dichlorobenzhydryl)-alpha-methyl-3-(trifluoromethyl)phenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4,4’-Dichlorobenzhydryl)-alpha-methyl-3-(trifluoromethyl)phenethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4,4’-Dichlorobenzhydryl)-alpha-methyl-3-(trifluoromethyl)phenethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4,4’-Dichlorobenzhydryl)-alpha-methyl-3-(trifluoromethyl)phenethylamine: Known for its unique combination of dichlorobenzhydryl and trifluoromethyl groups.
N-(4,4’-Dichlorobenzhydryl)-alpha-methyl-3-(fluoromethyl)phenethylamine: Similar structure but with a fluoromethyl group instead of trifluoromethyl.
N-(4,4’-Dichlorobenzhydryl)-alpha-methyl-3-(chloromethyl)phenethylamine: Contains a chloromethyl group, offering different reactivity and properties.
Uniqueness
The presence of both dichlorobenzhydryl and trifluoromethyl groups in N-(4,4’-Dichlorobenzhydryl)-alpha-methyl-3-(trifluoromethyl)phenethylamine imparts unique chemical and physical properties, making it distinct from similar compounds. These properties include enhanced stability, reactivity, and potential biological activity.
Properties
Molecular Formula |
C23H20Cl2F3N |
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Molecular Weight |
438.3g/mol |
IUPAC Name |
N-[bis(4-chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C23H20Cl2F3N/c1-15(13-16-3-2-4-19(14-16)23(26,27)28)29-22(17-5-9-20(24)10-6-17)18-7-11-21(25)12-8-18/h2-12,14-15,22,29H,13H2,1H3 |
InChI Key |
SQDNSYOYZJOLIH-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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